molecular formula C6H9N3O2 B1422537 methyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 1093967-39-5

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No. B1422537
CAS RN: 1093967-39-5
M. Wt: 155.15 g/mol
InChI Key: AXUGRGMAYULTQT-UHFFFAOYSA-N
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Description

“Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one study synthesized twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study demonstrated the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “methyl 2-(3-amino-1H-pyrazol-1-yl)acetate” can be analyzed using various techniques such as 1H NMR, 13C NMR, and HRMS . The compound’s structure can also be determined by X-ray diffraction .


Chemical Reactions Analysis

Pyrazole-containing compounds can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions . They can also undergo oxidation reactions to form o-quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-(3-amino-1H-pyrazol-1-yl)acetate” can be determined using various techniques. For instance, the melting point can be determined . The compound’s properties can also be analyzed using 1H NMR, 13C NMR, and HRMS .

Mechanism of Action

Target of Action

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a complex compound that interacts with various targets. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target molecules, thereby affecting their function .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The compound may exert its effects by modulating the activity of key enzymes or receptors in these pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents This suggests that it may have good bioavailability

Result of Action

Similar compounds have been found to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can influence the compound’s interactions with its targets

properties

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUGRGMAYULTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093967-39-5
Record name methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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